Dual DGKα/DGKζ Enzymatic Inhibition: Dgk-IN-1 vs. BMS-496 and R 59-022
Dgk-IN-1 demonstrates dual inhibition of DGKα and DGKζ with IC50 values of 0.65 μM and 0.25 μM, respectively, as measured in a biochemical assay [1]. In comparison, the older DGK inhibitor R 59-022 exhibits an IC50 of 2.8 μM for DGK with no isoform-specific data available [2], while BMS-496, a more recent dual DGKα/ζ inhibitor, displays IC50 values of 0.09 μM (DGKα) and 0.006 μM (DGKζ) . This positions Dgk-IN-1 as a moderate-potency dual inhibitor with a distinct selectivity profile that differs from both broad-spectrum and ultra-potent alternatives.
| Evidence Dimension | DGKα and DGKζ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | DGKα: 0.65 μM; DGKζ: 0.25 μM |
| Comparator Or Baseline | BMS-496 (DGKα: 0.09 μM, DGKζ: 0.006 μM); R 59-022 (DGK: 2.8 μM) |
| Quantified Difference | Dgk-IN-1 is 7.2× less potent on DGKα and 41.7× less potent on DGKζ vs. BMS-496; Dgk-IN-1 is 4.3× (DGKα) and 11.2× (DGKζ) more potent vs. R 59-022's single DGK IC50. |
| Conditions | Recombinant enzyme biochemical assay (exact conditions not fully specified in vendor datasheet; derived from patent WO2020006018A1) |
Why This Matters
The unique balance of dual inhibition potency allows for controlled modulation of T cell signaling without the potential over-suppression associated with ultra-potent inhibitors like BMS-496, providing a useful middle ground for mechanistic studies.
- [1] MedChemExpress (MCE). DGK-IN-1 Product Datasheet. HY-135898. View Source
- [2] MedChemExpress (MCE). R 59-022 hydrochloride Product Datasheet. HY-107613A. View Source
